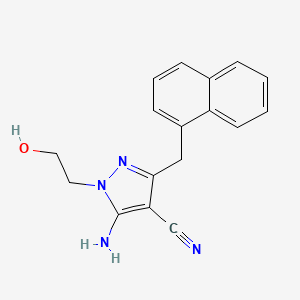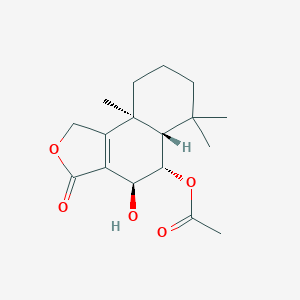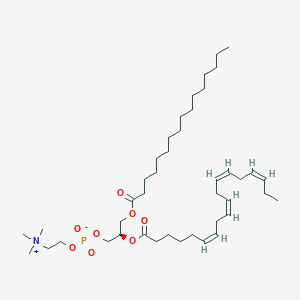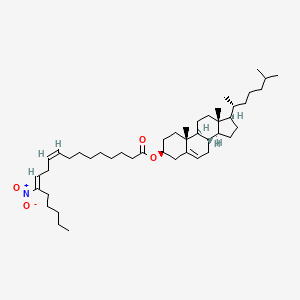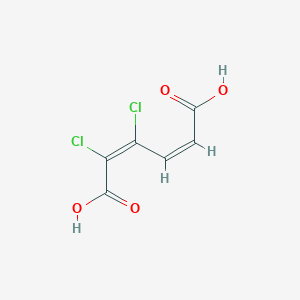
(2Z,4Z)-2,3-dichloromuconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4Z)-2,3-dichloromuconic acid is a 2,3-dichloromuconic acid in which both double bonds have Z geochemistry. It has a role as a bacterial metabolite. It is a conjugate acid of a (2Z,4Z)-2,3-dichloromuconate(2-).
Wissenschaftliche Forschungsanwendungen
Environmental Toxicology and Herbicide Action
- A scientometric review on the toxicity and mutagenicity of 2,4-D herbicide emphasizes its widespread use in agriculture and urban activities. The research has advanced significantly, particularly in the fields of toxicology and biochemical and molecular biology, focusing on areas like gene expression and the impact on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Microbial Degradation and Environmental Bioremediation
- Research indicates that certain bacterial strains, like Alcaligenes eutrophus, can induce a pathway for the degradation of 2,4-D, pointing towards potential bioremediation applications (Filer & Harker, 1997).
- An Arthrobacter sp. was found capable of converting chlorocatechols to chloromuconic acids, including dichloromuconic acids like (2Z,4Z)-2,3-dichloromuconic acid, through an ortho-fission mechanism, highlighting its potential in bioremediation of chlorinated herbicides (Tiedje, Duxbury, Alexander, & Dawson, 1969).
Molecular and Chemical Studies
- Studies have also explored the molecular interaction of 2,4-D with proteins, such as its binding to a specific protein in rat liver mitochondria, indicating the potential impact of 2,4-D at the molecular level (Di Paolo, De Duffard, & Duffard, 2001).
- Another study focused on the synthesis and characterization of a related compound, (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, demonstrating its potential as a nonlinear optical material and exploring its spectroscopic properties (Devi et al., 2018).
Water Treatment and Pollution Control
- Efforts to develop methods for removing 2,4-D from contaminated water sources have been a significant area of research, emphasizing the need for efficient technology to address water contamination by this herbicide (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Mechanisms of Herbicide Action
- The molecular action mode of 2,4-D as a herbicide has been highlighted in studies, with a focus on physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).
Phytoremediation
- Bacterial endophytes have been investigated for enhancing the phytoremediation of herbicide-contaminated substrates, demonstrating their effectiveness in reducing toxic herbicide residues in plants (Germaine et al., 2006).
Eigenschaften
Produktname |
(2Z,4Z)-2,3-dichloromuconic acid |
|---|---|
Molekularformel |
C6H4Cl2O4 |
Molekulargewicht |
211 g/mol |
IUPAC-Name |
(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b2-1-,5-3- |
InChI-Schlüssel |
SOSGLWHQVQUMLM-NWJCXACMSA-N |
Isomerische SMILES |
C(=C\C(=O)O)\C(=C(/C(=O)O)\Cl)\Cl |
Kanonische SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



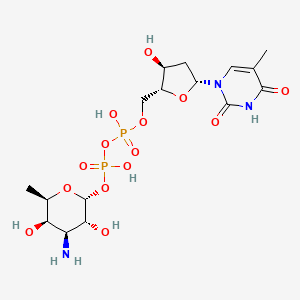
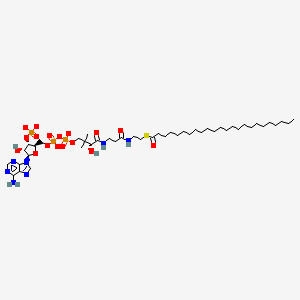
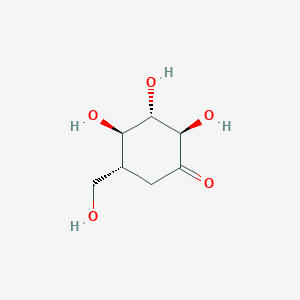
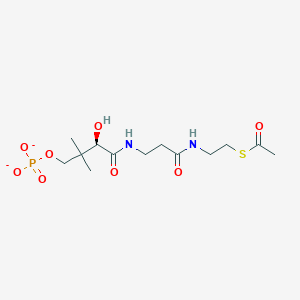
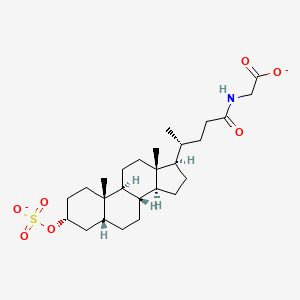
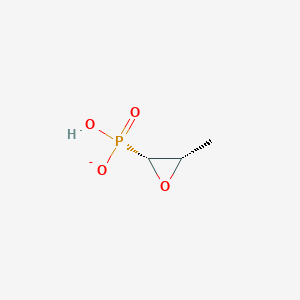
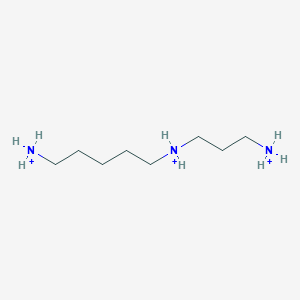
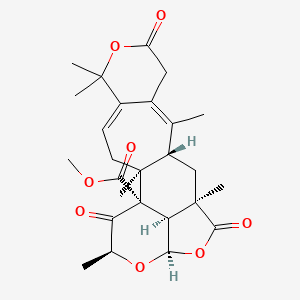
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
